molecular formula C12H10ClN5O B11847182 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2-chlorophenyl)amino)-3-methyl- CAS No. 81016-63-9

7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2-chlorophenyl)amino)-3-methyl-

Cat. No.: B11847182
CAS No.: 81016-63-9
M. Wt: 275.69 g/mol
InChI Key: NEKWALSSBIPJJC-UHFFFAOYSA-N
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Description

6-((2-Chlorophenyl)amino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Chemical Reactions Analysis

Types of Reactions

6-((2-Chlorophenyl)amino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Mechanism of Action

The mechanism of action of 6-((2-Chlorophenyl)amino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in target cells . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

CAS No.

81016-63-9

Molecular Formula

C12H10ClN5O

Molecular Weight

275.69 g/mol

IUPAC Name

6-(2-chloroanilino)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C12H10ClN5O/c1-7-10-11(16-15-7)12(19)18(6-14-10)17-9-5-3-2-4-8(9)13/h2-6,17H,1H3,(H,15,16)

InChI Key

NEKWALSSBIPJJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(=O)N(C=N2)NC3=CC=CC=C3Cl

Origin of Product

United States

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